2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline
Description
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a 3-methyl group and a piperidin-1-yl moiety linked to a 6-cyclopropylpyridazinyloxy-methyl group. Quinoxalines are nitrogen-containing bicyclic structures known for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-22(24-20-5-3-2-4-19(20)23-15)27-12-10-16(11-13-27)14-28-21-9-8-18(25-26-21)17-6-7-17/h2-5,8-9,16-17H,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDTVOHWTHZKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoxaline core.
Scientific Research Applications
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine: If found to have pharmacological activity, this compound could be developed into a drug for treating various diseases. Its structure suggests potential interactions with specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with two classes of bioactive molecules:
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-nitroquinoxaline are well-studied for antimicrobial and antiparasitic activities. The addition of a piperidine-cyclopropylpyridazine chain in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to simpler quinoxalines.
Pyrazolopyrimidinones: The evidence describes 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one derivatives (e.g., compound 6), which exhibit antibacterial and antioxidant activities . While these lack a quinoxaline core, their pyrazole and pyrimidine moieties share nitrogen-rich aromaticity with the target compound, suggesting overlapping pharmacophoric features.
Key Observations :
- The target compound’s piperidine-cyclopropylpyridazine chain may improve blood-brain barrier penetration compared to simpler quinoxalines.
- Pyrazolopyrimidinones demonstrate moderate antibacterial activity, but the target compound’s larger molecular weight (~450–500 g/mol estimated) could reduce solubility, necessitating formulation optimization .
Molecular Docking Insights
While molecular docking studies for the target compound are unavailable, related pyrazolopyrimidinones showed strong binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) and human peroxiredoxin (antioxidant target) . The quinoxaline core’s planar structure may facilitate intercalation with DNA or kinase ATP pockets, analogous to reported quinoxaline-based kinase inhibitors.
Biological Activity
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C_{18}H_{24}N_4O, with a molecular weight of approximately 312.42 g/mol. The structure includes a quinoxaline core, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and other diseases. Key mechanisms include:
- Inhibition of Kinases : Quinoxaline derivatives are known to inhibit various kinases, including receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to proliferation and survival .
- Induction of Apoptosis : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and caspases .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoxaline derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colorectal Cancer) | 15.5 | Apoptosis induction |
| This compound | MCF7 (Breast Cancer) | 12.8 | EGFR inhibition |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, providing a foundation for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the quinoxaline core significantly influence biological activity:
- Substituents on the Quinoxaline Ring : The presence of electron-donating or withdrawing groups can enhance or reduce activity.
- Piperidine Linker Variations : Alterations in the piperidine moiety have been shown to affect binding affinity and selectivity towards targets.
In Vivo Studies
In vivo studies using murine models have shown that derivatives of this compound can inhibit tumor growth significantly compared to controls. For instance, a study reported a 70% reduction in tumor size in mice treated with a similar quinoxaline derivative compared to untreated controls .
Clinical Relevance
While preclinical data is promising, further clinical studies are necessary to evaluate safety and efficacy in humans. The pharmacokinetic profile suggests good absorption and bioavailability, which are critical for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
